molecular formula C5H10ClF2NO B12328206 3-Amino-1-(difluoromethyl)cyclobutanol hydrochloride

3-Amino-1-(difluoromethyl)cyclobutanol hydrochloride

Cat. No.: B12328206
M. Wt: 173.59 g/mol
InChI Key: GBDLVIWOANMERN-UHFFFAOYSA-N
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Description

3-Amino-1-(difluoromethyl)cyclobutanol hydrochloride is a fluorinated cyclobutane derivative characterized by a unique combination of functional groups: a primary amine, a difluoromethyl group, and a hydroxyl group. This compound is of interest in medicinal chemistry due to the synergistic effects of fluorine and the strained cyclobutane ring, which often enhance metabolic stability and binding affinity in drug candidates .

Properties

Molecular Formula

C5H10ClF2NO

Molecular Weight

173.59 g/mol

IUPAC Name

3-amino-1-(difluoromethyl)cyclobutan-1-ol;hydrochloride

InChI

InChI=1S/C5H9F2NO.ClH/c6-4(7)5(9)1-3(8)2-5;/h3-4,9H,1-2,8H2;1H

InChI Key

GBDLVIWOANMERN-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C(F)F)O)N.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 3-Amino-1-(difluoromethyl)cyclobutanol hydrochloride typically involves multiple steps, starting from readily available precursors. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents .

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 3-Amino-1-(difluoromethyl)cyclobutanol hydrochloride with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
3-Amino-1-(difluoromethyl)cyclobutanol HCl C₅H₁₀ClF₂NO 193.6 Amino, Difluoromethyl, Alcohol High polarity due to -OH and -NH₂; enhanced lipophilicity from CF₂
cis-3-Amino-1-methylcyclobutan-1-ol HCl C₅H₁₂ClNO 137.61 Amino, Hydroxyl, Methyl Lower molecular weight; methyl group increases steric hindrance
3,3-Difluoro-1-MethylcyclobutanaMine HCl C₅H₉F₂N·HCl 157.59 Amino, Difluoromethyl, Methyl CF₂ group improves bioavailability; methyl may reduce solubility
3-(Aminomethyl)-3-(2-fluorophenyl)cyclobutan-1-one HCl C₁₁H₁₃ClFNO 229.68 Aminomethyl, Fluorophenyl, Ketone Aromatic fluorine introduces π-π interactions; ketone enhances reactivity

Key Observations:

  • However, this may reduce aqueous solubility, a trade-off critical in drug design.
  • Ring Strain : Cyclobutane rings impart conformational rigidity, which can enhance target binding. The presence of fluorine further stabilizes the ring against metabolic degradation .

Biological Activity

3-Amino-1-(difluoromethyl)cyclobutanol hydrochloride is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features, including the cyclobutane ring and the difluoromethyl group, suggest diverse interactions with biological targets, which may lead to novel therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutane core with an amino group and a difluoromethyl substituent. Its molecular formula is C5H8ClF2NC_5H_8ClF_2N with a molecular weight of approximately 173.57 g/mol. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which are critical for drug development.

The biological activity of 3-Amino-1-(difluoromethyl)cyclobutanol hydrochloride is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The difluoromethyl group can enhance binding affinity to enzymes by participating in non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
  • Receptor Modulation : The compound may act as a modulator for specific receptors, influencing signal transduction pathways.
  • Antimicrobial Activity : Preliminary studies indicate potential efficacy against pathogenic bacteria, particularly strains of Mycobacterium tuberculosis (Mtb), through disruption of essential metabolic pathways.

Antimicrobial Efficacy

Recent studies have evaluated the antimicrobial properties of 3-Amino-1-(difluoromethyl)cyclobutanol hydrochloride. A high-throughput screening against a library of compounds identified several hits with significant inhibitory concentrations (IC) against Mtb.

CompoundMIC (µM)% Inhibition at 20 µM
Compound A< 299%
Compound B6.398%
Compound C2397%

These results indicate that certain analogs exhibit potent activity against Mtb, with MIC values suggesting strong inhibition at low concentrations .

Cytotoxicity Studies

In addition to antimicrobial testing, cytotoxicity assays were performed using HepG2 cell lines to assess the safety profile of the compound.

CompoundIC50 (µM)Cell Line
Compound A>80HepG2
Compound B30HepG2
Compound C27HepG2

The data suggest that while some compounds show promising antibacterial activity, they also maintain acceptable levels of cytotoxicity .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the cyclobutane ring and substituents significantly affect biological activity. For example, replacing the difluoromethyl group with other functional groups can alter the compound's potency and selectivity.

Key Findings:

  • Fluorination : The introduction of fluorine atoms generally enhances biological activity due to increased lipophilicity and improved binding characteristics .
  • Amino Group Positioning : The position of the amino group relative to other substituents affects both receptor affinity and enzyme inhibition potential.

Case Studies

  • Study on Mycobacterium tuberculosis : A recent investigation highlighted that certain derivatives of 3-Amino-1-(difluoromethyl)cyclobutanol hydrochloride exhibited MIC values below 20 µM against Mtb, indicating strong potential as anti-tubercular agents .
  • Cytotoxicity in Cancer Models : Research involving HepG2 cells showed that some derivatives maintained low cytotoxicity while effectively inhibiting bacterial growth, suggesting a favorable therapeutic window for further development .

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